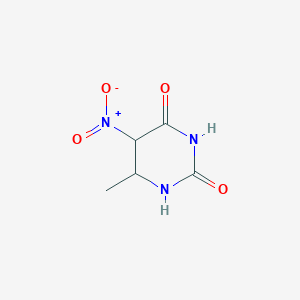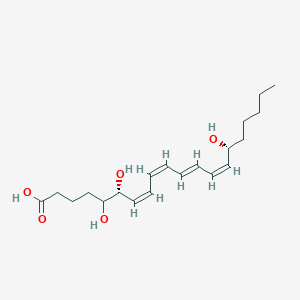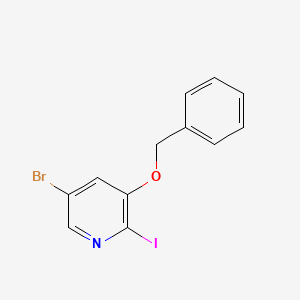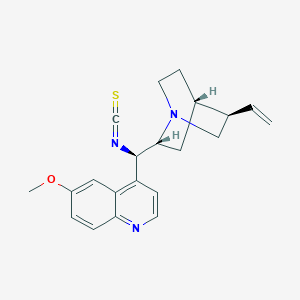
Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is a chemical compound with the molecular formula C21H23N3OS. It is a derivative of cinchonan, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of an isothiocyanate group at the 9th position and a methoxy group at the 6’ position on the cinchonan skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- typically involves the reaction of cinchonan derivatives with isothiocyanate reagents. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the process is carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques such as chromatography is common to isolate the desired product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of cinchonan with modified functional groups, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- has several applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Cinchonan-9-amine, 6’-methoxy-, (8α,9R)-: This compound has an amine group instead of an isothiocyanate group.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-, (8α,9R)-: This compound has a hydroxyl group and lacks the isothiocyanate group.
Uniqueness
Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H23N3OS |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20+,21+/m0/s1 |
Clave InChI |
LSVOKFWJXVMQEJ-VUEDXXQZSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




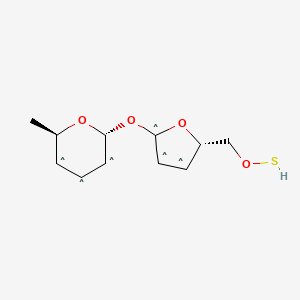


![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)


![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
